molecular formula C19H24N2O5S B11169457 N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B11169457
M. Wt: 392.5 g/mol
InChI Key: JQKUSDPRBRSSPP-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a benzamide core substituted with diethylsulfamoyl and dimethoxy groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 3,5-dimethoxybenzamide.

    Introduction of the Diethylsulfamoyl Group: The next step involves the introduction of the diethylsulfamoyl group. This can be accomplished by reacting the benzamide derivative with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may be conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is not fully understood but may involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-Diethylsulfamoyl-phenyl)-acetamide: Similar structure but lacks the dimethoxy groups, which may affect its biological activity and properties.

    N-(4-Methylsulfamoyl-phenyl)-3,5-dimethoxybenzamide: Similar structure but with a methylsulfamoyl group instead of diethylsulfamoyl, potentially leading to different reactivity and applications.

    N-(4-Piperazinylsulfonyl-phenyl)-3,5-dimethoxybenzamide: Contains a piperazinylsulfonyl group, which may confer different pharmacological properties.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C19H24N2O5S/c1-5-21(6-2)27(23,24)18-9-7-15(8-10-18)20-19(22)14-11-16(25-3)13-17(12-14)26-4/h7-13H,5-6H2,1-4H3,(H,20,22)

InChI Key

JQKUSDPRBRSSPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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